molecular formula C18H22FN3O2 B3011869 azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1019096-53-7

azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Cat. No.: B3011869
CAS No.: 1019096-53-7
M. Wt: 331.391
InChI Key: KJKSFAKLKAESKM-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone (CAS 1171153-71-1) is a chemical compound with the molecular formula C₂₃H₂₅FN₄O₂ and a molecular weight of 408.5 g/mol . This structured molecule features a pyrazole core substituted with a 4-fluorophenyl group and an ethoxy group, linked to an azepane ring via a methanone bridge. Compounds with this core structure are of significant interest in medicinal chemistry and neuroscience research. Structurally similar molecules based on the pyrazol-4-yl methanone scaffold have been investigated as novel potential antipsychotic agents . Research indicates that such compounds can exhibit a unique, nondopaminergic mechanism of action, differentiating them from typical antipsychotics that target dopamine receptors. This profile makes them valuable tools for studying alternative pathways in psychiatric disorders . Furthermore, closely related piperidin-1-yl and azepan-1-yl carboxylates have been identified and patented as selective agonists for the Muscarinic M4 receptor, a promising target for cognitive diseases and schizophrenia . As such, this compound serves as a valuable reference standard and building block for researchers developing novel therapeutics for central nervous system (CNS) conditions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

azepan-1-yl-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-2-24-16-13-22(15-9-7-14(19)8-10-15)20-17(16)18(23)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKSFAKLKAESKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H19FN2O2
  • Molecular Weight : 280.33 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the pyrazole moiety is known for its role in inhibiting specific kinases, particularly p38 MAP kinase, which is involved in inflammatory responses and cancer progression . The incorporation of the azepan ring may enhance binding affinity and selectivity towards these targets.

Biological Activity Overview

The biological activities of azepan derivatives, including the target compound, can be summarized as follows:

Activity Type Description
Anticancer Activity Compounds similar to azepan derivatives have shown significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar concentrations .
Anti-inflammatory Inhibition of p38 MAP kinase suggests potential anti-inflammatory properties .
Antimicrobial Some pyrazole derivatives exhibit antimicrobial activity against a range of pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and pyrazole rings significantly affect biological activity. The presence of electron-donating groups (EDGs) enhances potency, while electron-withdrawing groups (EWGs) tend to decrease it. For example, compounds with fluorine substitutions generally exhibit improved activity due to increased lipophilicity and better receptor interactions .

Case Studies

  • Antitumor Activity :
    A study evaluated the anticancer properties of azepan derivatives against MCF-7 breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development .
  • Inflammation Models :
    In vivo studies using models of inflammation showed that similar pyrazole-based compounds effectively reduced markers of inflammation, supporting the hypothesis that azepan derivatives could serve as therapeutic agents in inflammatory diseases .
  • Tyrosinase Inhibition :
    Research on related compounds revealed strong inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin disorders and cosmetic formulations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azepan derivatives in cancer treatment. For instance, compounds similar to azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone have shown promising results as inhibitors of tropomyosin receptor kinase (Trk) family proteins, which are implicated in various cancers. The inhibition of these kinases can lead to decreased tumor growth and improved patient outcomes .

Case Study:
A specific derivative demonstrated complete tumor stasis in a gastric carcinoma xenograft model, showcasing its potential as an effective anticancer agent .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that pyrazole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The azepane moiety may enhance blood-brain barrier permeability, facilitating central nervous system (CNS) delivery.

Case Study:
In vitro studies have indicated that related compounds can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .

Antimicrobial Activity

Azepan derivatives have also been explored for their antimicrobial properties. The presence of the pyrazole ring is known to contribute to antibacterial and antifungal activities. Preliminary screenings have shown that similar compounds exhibit significant activity against various pathogens, including resistant strains .

Case Study:
A study reported that compounds with structural similarities to this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by these bacteria .

Table: Summary of Applications

Application Area Details Case Studies/Findings
Anticancer Inhibition of Trk family proteinsComplete tumor stasis in gastric carcinoma model
Neuroprotection Modulation of neurotransmitters; anti-inflammatoryProtection against oxidative stress in neuronal cells
Antimicrobial Activity against resistant bacterial strainsEffective against Staphylococcus aureus and E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Key Differences from Target Compound
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone Acetophenone Azepane at 4-position, fluorine at 3-position Lacks pyrazole ring and ethoxy group
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Difluorophenyl, sulfonylphenyl, thioether linkage Triazole vs. pyrazole; sulfonyl vs. ethoxy; thioether vs. ketone
1-(2-Hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-propenone Pyrazole Hydroxyphenyl, thiazolyl, propenone linkage Propenone vs. azepan-ketone; thiazolyl vs. ethoxy

Physicochemical Properties

  • Solubility: The ethoxy group may confer better solubility in polar aprotic solvents (e.g., ethanol) relative to sulfonyl-containing triazoles (e.g., ).
  • Molecular Weight: Estimated at ~345 g/mol, intermediate between triazole derivatives (~400–450 g/mol ) and smaller acetophenone analogues (~250 g/mol ).

Crystallographic and Validation Data

  • Structure Determination : Tools like SHELX and SIR97 are critical for resolving pyrazole-azepane conformations.
  • Validation : Metrics such as R-factors and electron density maps (via programs cited in ) ensure structural accuracy, particularly for the ketone and ethoxy groups.

Q & A

Q. Example Crystallographic Data

ParameterValueReference
Space GroupP 1
R-factor0.041
C–C Bond Length1.52 Å (avg)

How can researchers address contradictory spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from impurities or dynamic effects (e.g., tautomerism in pyrazoles). Strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Variable-Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent shifts .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹) or XRD to validate bond lengths .

What computational approaches predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like TRPM8 ion channels (e.g., KPR-5714 analog studies) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity using Hammett σ constants .
  • MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

How are structure-activity relationship (SAR) studies designed for pyrazole-derived methanones?

Methodological Answer:
SAR studies focus on varying substituents to optimize activity. For example:

  • Pyrazole Core : Replace 4-ethoxy with methyl or trifluoromethyl to modulate lipophilicity .
  • Aryl Groups : Substitute 4-fluorophenyl with chlorophenyl or methoxyphenyl to alter steric/electronic profiles .
  • Azepane Ring : Test smaller rings (piperidine) or larger analogs (8-membered) for conformational effects .

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